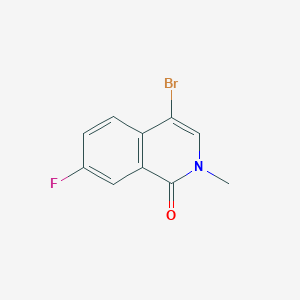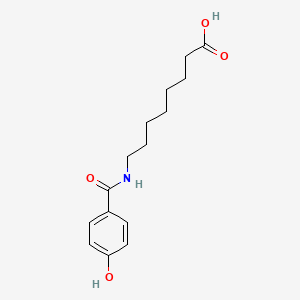
8-(4-Hydroxybenzamido)octanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-Hydroxybenzamido)octanoic acid: is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 g/mol . It is a white crystalline powder that is soluble in water and has a melting point of approximately 537.9°C . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Hydroxybenzamido)octanoic acid typically involves the reaction of 8-aminocaprylic acid with O-acetylsalicyloyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out at a controlled temperature to ensure the formation of the desired product. The intermediate product is then purified through recrystallization or column chromatography to obtain the final compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained through a series of purification steps, including filtration, washing, and drying .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 8-(4-Hydroxybenzamido)octanoic acid can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: 8-(4-Hydroxybenzamido)octanoic acid is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It is also used in the development of enzyme inhibitors and activators .
Medicine: It is used as a penetration enhancer to improve the bioavailability of orally administered drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of cosmetics and personal care products .
Mécanisme D'action
The mechanism of action of 8-(4-Hydroxybenzamido)octanoic acid involves its ability to enhance the permeability of cell membranes. This is achieved through the interaction of the compound with lipid bilayers, leading to increased fluidity and permeability . The compound acts as a localized buffer, neutralizing the pH of the microenvironment and stabilizing the active ingredient, thereby enhancing its absorption and bioavailability .
Comparaison Avec Des Composés Similaires
Comparison: 8-(4-Hydroxybenzamido)octanoic acid is unique in its ability to enhance drug absorption and bioavailability. Compared to similar compounds like 8-(2-Hydroxybenzamido)octanoic acid and SNAC, it offers improved stability and efficacy in drug delivery systems . Its unique structure allows for better interaction with cell membranes, making it a valuable compound in pharmaceutical research and development .
Propriétés
Formule moléculaire |
C15H21NO4 |
|---|---|
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
8-[(4-hydroxybenzoyl)amino]octanoic acid |
InChI |
InChI=1S/C15H21NO4/c17-13-9-7-12(8-10-13)15(20)16-11-5-3-1-2-4-6-14(18)19/h7-10,17H,1-6,11H2,(H,16,20)(H,18,19) |
Clé InChI |
NJAVVSBROJEBQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NCCCCCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


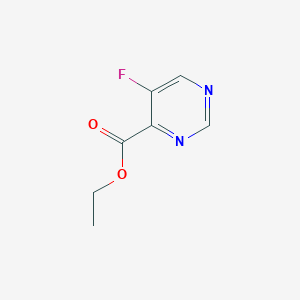
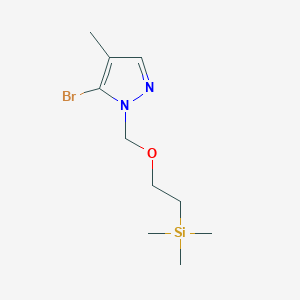
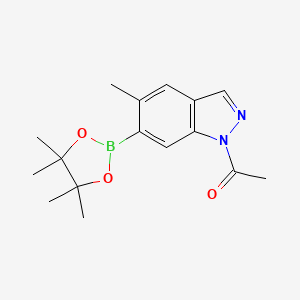

![Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane](/img/structure/B13982018.png)

![N-[3-(2-Pyridinylmethoxy)phenyl]acetamide](/img/structure/B13982031.png)
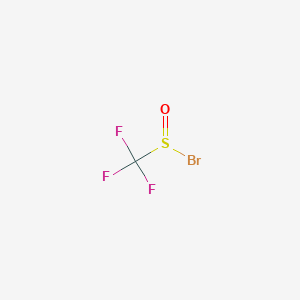
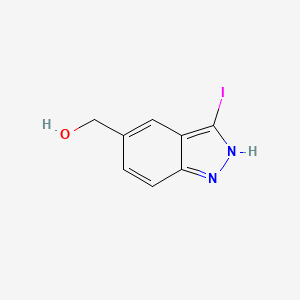
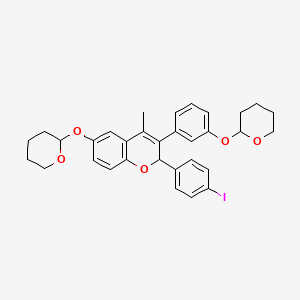
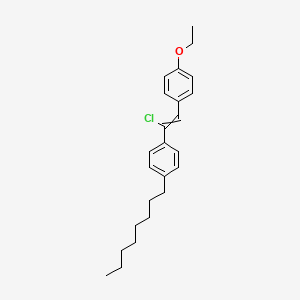
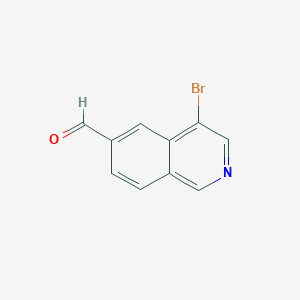
![2,5-Dioctylthieno[3,2-b]thiophene](/img/structure/B13982077.png)
